molecular formula C7H6Br2S B14383414 3,5-Dibromo-2-(prop-2-en-1-yl)thiophene CAS No. 88089-17-2

3,5-Dibromo-2-(prop-2-en-1-yl)thiophene

Cat. No.: B14383414
CAS No.: 88089-17-2
M. Wt: 282.00 g/mol
InChI Key: LMIQELZDQMTFGC-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(prop-2-en-1-yl)thiophene is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, and a prop-2-en-1-yl group at position 2 on the thiophene ring. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(prop-2-en-1-yl)thiophene typically involves bromination of the corresponding thiophene derivative. One common method is the bromination of 2-(prop-2-en-1-yl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(prop-2-en-1-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-2-(prop-2-en-1-yl)thiophene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex thiophene derivatives.

    Materials Science: Employed in the development of organic semiconductors, conductive polymers, and optoelectronic devices.

    Pharmaceuticals: Investigated for its potential biological activities and as a precursor for drug development.

    Catalysis: Utilized in the preparation of catalysts for various organic transformations.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(prop-2-en-1-yl)thiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic devices. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-(prop-2-en-1-yl)thiophene is unique due to the presence of both bromine atoms and a prop-2-en-1-yl group, which provides distinct reactivity and potential for diverse applications. Its structure allows for selective functionalization and incorporation into larger molecular frameworks, making it a valuable compound in various fields of research .

Properties

CAS No.

88089-17-2

Molecular Formula

C7H6Br2S

Molecular Weight

282.00 g/mol

IUPAC Name

3,5-dibromo-2-prop-2-enylthiophene

InChI

InChI=1S/C7H6Br2S/c1-2-3-6-5(8)4-7(9)10-6/h2,4H,1,3H2

InChI Key

LMIQELZDQMTFGC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=C(S1)Br)Br

Origin of Product

United States

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